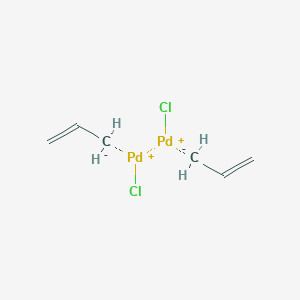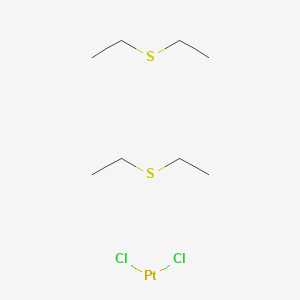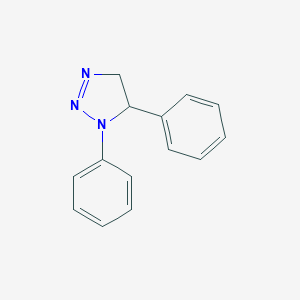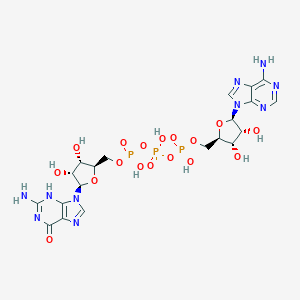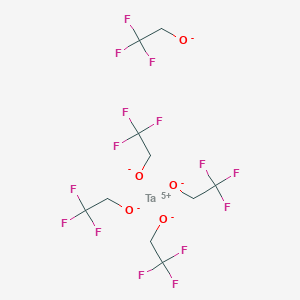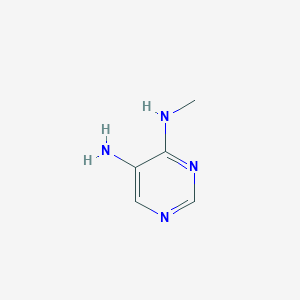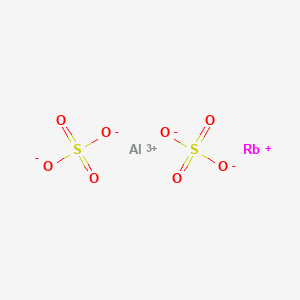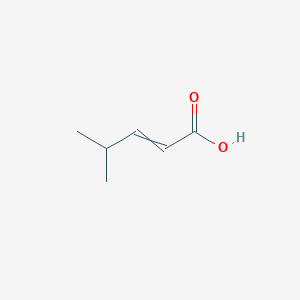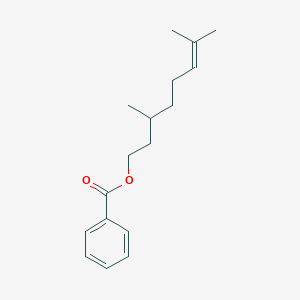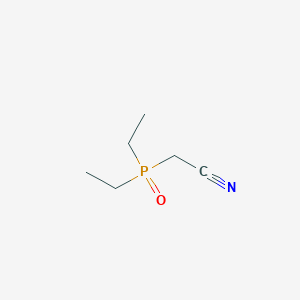
2,6-Diisocyanatonaphthalene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Diisocyanatonaphthalene (2,6-DIN) is a chemical compound that belongs to the family of aromatic isocyanates. It is a highly reactive compound that is widely used in the chemical industry as a crosslinking agent for polyurethane and polyurea coatings, adhesives, and elastomers. The compound has gained significant attention in scientific research due to its unique properties and potential applications in various fields.
作用机制
The mechanism of action of 2,6-Diisocyanatonaphthalene is based on its ability to react with hydroxyl groups in polyols, resulting in the formation of urethane and urea linkages. The reaction takes place through the formation of an isocyanate intermediate, which reacts with the hydroxyl group to form a stable carbamate intermediate. The carbamate intermediate then undergoes a rearrangement reaction to form the final product.
Biochemical and Physiological Effects
Studies have shown that 2,6-Diisocyanatonaphthalene can cause respiratory sensitization and irritation in humans and animals. The compound has also been shown to have toxic effects on the liver and kidneys in animal studies. However, the exact mechanism of these effects is not fully understood and requires further investigation.
实验室实验的优点和局限性
The advantages of using 2,6-Diisocyanatonaphthalene in lab experiments include its high reactivity, which allows for the efficient crosslinking of polyurethane and polyurea materials. The compound is also readily available and relatively inexpensive compared to other crosslinking agents. However, the use of 2,6-Diisocyanatonaphthalene requires careful handling due to its toxic and reactive nature, which can pose a safety risk to researchers.
未来方向
Future research on 2,6-Diisocyanatonaphthalene should focus on the development of safer and more efficient methods for its synthesis and use. The compound has potential applications in various fields such as biomedical engineering, drug delivery, and nanotechnology. Further studies are needed to investigate the toxicological effects of 2,6-Diisocyanatonaphthalene and its potential impact on the environment. Additionally, research should be conducted to explore alternative crosslinking agents that can replace 2,6-Diisocyanatonaphthalene in certain applications.
Conclusion
In conclusion, 2,6-Diisocyanatonaphthalene is a highly reactive compound that has gained significant attention in scientific research due to its unique properties and potential applications in various fields. The compound is widely used as a crosslinking agent in the production of polyurethane and polyurea materials, and has also been used in the synthesis of novel materials. While 2,6-Diisocyanatonaphthalene has advantages in lab experiments, researchers should be aware of its toxic and reactive nature and take necessary precautions. Future research should focus on the development of safer and more efficient methods for its synthesis and use, as well as investigating its potential applications in various fields.
合成方法
The synthesis of 2,6-Diisocyanatonaphthalene involves the reaction of naphthalene with phosgene and anhydrous aluminum chloride. The reaction takes place in a solvent such as dichloromethane or chlorobenzene, and the product is obtained through crystallization and purification.
科学研究应用
2,6-Diisocyanatonaphthalene has been extensively studied in scientific research due to its potential applications in various fields. The compound has been used as a crosslinking agent in the production of polyurethane and polyurea coatings, adhesives, and elastomers. It has also been used in the synthesis of novel materials such as dendrimers, nanoparticles, and polymers.
属性
IUPAC Name |
2,6-diisocyanatonaphthalene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6N2O2/c15-7-13-11-3-1-9-5-12(14-8-16)4-2-10(9)6-11/h1-6H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYSXOCIUZBBUNB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)N=C=O)C=C1N=C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60611575 |
Source


|
| Record name | 2,6-Diisocyanatonaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60611575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Diisocyanatonaphthalene | |
CAS RN |
13753-49-6 |
Source


|
| Record name | 2,6-Diisocyanatonaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60611575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


